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molecular formula C9H11N B1277241 N-Cyclopropylaniline CAS No. 34535-98-3

N-Cyclopropylaniline

Cat. No. B1277241
M. Wt: 133.19 g/mol
InChI Key: AOTWIFLKURJQGE-UHFFFAOYSA-N
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Patent
US06248739B1

Procedure details

4-Iodoaniline (F-0) is reductively alkylated with [(1-ethoxycyclopropyl)oxy]trimethylsilane and sodium cyanoborohydride to give the N-cyclopropyl aniline (F-1). Treatment with diethyl ethoxymethylenemalonate in pyridine affords the enamine (F-2) which is cyclized with polyphosphoric acid to the quinoline (F-3). Treatment with p-chlorobenzylamine at elevated temperature converts the ester to the amide (F-4). Palladium catalyzed coupling of the iodide with propargyl alcohol affords F-5. Reaction with platinum and hydrogen gas affords the saturated propyl alcohol (F-6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C(O[C:12]1(O[Si](C)(C)C)[CH2:14][CH2:13]1)C.C([BH3-])#N.[Na+]>>[CH:12]1([NH:6][C:5]2[CH:7]=[CH:8][CH:2]=[CH:3][CH:4]=2)[CH2:14][CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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